![molecular formula C23H19N3O3S B5137631 2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)
2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide typically involves the condensation of a thiazolidine-2,4-dione derivative with a pyrrole aldehyde under basic conditions. The reaction is usually carried out in anhydrous ethanol with piperidine as a catalyst under reflux conditions for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety.
Reduction: Reduction reactions can occur at the carbonyl groups in the thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole N-oxides, while reduction can produce alcohol derivatives of the thiazolidine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and pyrrole moiety can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidine-2,4-dione derivatives: These compounds share the thiazolidine ring and have similar biological activities.
Pyrrole derivatives: Compounds with a pyrrole moiety often exhibit similar chemical reactivity and biological properties.
Uniqueness
What sets 2-{(5Z)-2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
2-[(5Z)-2,4-dioxo-5-[(1-phenylpyrrol-2-yl)methylidene]-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-16-9-11-17(12-10-16)24-21(27)15-26-22(28)20(30-23(26)29)14-19-8-5-13-25(19)18-6-3-2-4-7-18/h2-14H,15H2,1H3,(H,24,27)/b20-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULFNPGRJPCLLY-ZHZULCJRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC=C4)SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC=C4)/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
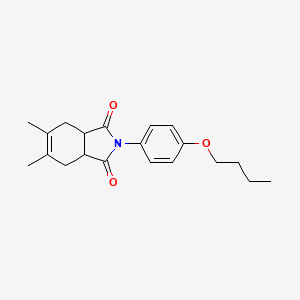
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{4-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]phenyl}acetamide](/img/structure/B5137562.png)
![1-(3-Chloro-2-methylphenyl)-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5137567.png)
![5-[(3,4-dimethylphenoxy)methyl]-N-(2-methoxybenzyl)-3-isoxazolecarboxamide](/img/structure/B5137569.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B5137574.png)
![N-[3-(2,5-dichlorophenoxy)propyl]-1-butanamine oxalate](/img/structure/B5137581.png)
![ethyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B5137583.png)
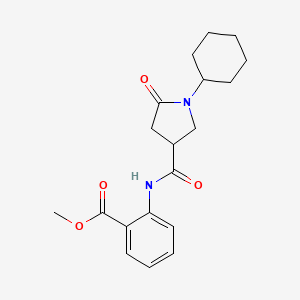
![methyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]leucinate](/img/structure/B5137592.png)
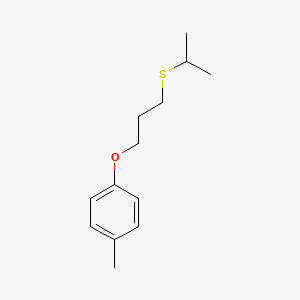
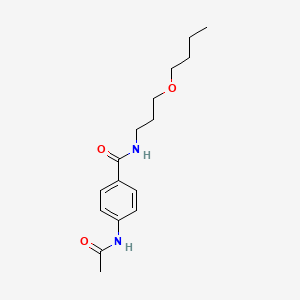
![2-(4-bromophenyl)-9-(3-nitrophenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5137615.png)
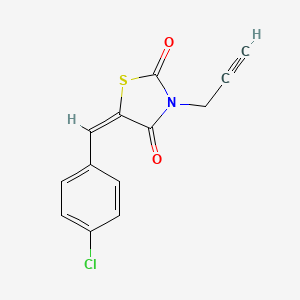
![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
